Home > Products > Screening Compounds P79958 > 5alpha-Androstane-3alpha,17beta-diol
5alpha-Androstane-3alpha,17beta-diol - 1852-53-5

5alpha-Androstane-3alpha,17beta-diol

Catalog Number: EVT-256641
CAS Number: 1852-53-5
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5α-Androstane-3α,17β-diol is a naturally occurring androgenic steroid hormone. It is a metabolite of testosterone formed through the action of 5α-reductase. [] It is found in various mammalian tissues, including the prostate, testes, ovaries, and brain. [, , , , ] 3α-androstanediol plays a role in androgen action and has been implicated in several physiological processes, including:

  • Androgen action: 3α-androstanediol can act as a weak androgen by binding to the androgen receptor (AR). [, ]
  • Neurosteroid activity: It exhibits neuroactive properties, potentially modulating GABAA receptor activity, which can influence neuronal excitability and seizure susceptibility. [, ]
  • Development: In some species, 3α-androstanediol plays a crucial role in the development of male secondary sex characteristics. []

Testosterone

Compound Description: Testosterone is a potent androgenic hormone responsible for the development and maintenance of male sexual characteristics. It is also a precursor to other androgens, including 5alpha-dihydrotestosterone (5α-DHT) and 5alpha-Androstane-3alpha,17beta-diol. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Testosterone is a key precursor to 5alpha-Androstane-3alpha,17beta-diol, converted through a pathway involving either 5α-DHT or androsterone as intermediates. [, , , , , , , , , , , , , , , , , , , , , , ] Several studies demonstrate that testosterone administration influences 5alpha-Androstane-3alpha,17beta-diol levels in various tissues. [, , , , , , , , , , , , , , , , , , , , , , ]

5α-Dihydrotestosterone (5α-DHT)

Compound Description: 5α-DHT is a potent androgen synthesized from testosterone by the enzyme 5α-reductase. It plays a crucial role in the development and maintenance of male sexual characteristics and is considered the primary androgen active in the prostate. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: 5α-DHT is both a precursor to and a metabolite of 5alpha-Androstane-3alpha,17beta-diol. It can be converted to 5alpha-Androstane-3alpha,17beta-diol by the enzyme 3α-hydroxysteroid dehydrogenase. Conversely, 5alpha-Androstane-3alpha,17beta-diol can be oxidized back to 5α-DHT by certain 3α-HSD isoforms. [, , , , , , , , , , , , , , , , , , , , , , ] This interconversion highlights their interconnected roles in androgen action and metabolism.

Androsterone

Compound Description: Androsterone is a weak androgenic steroid hormone, primarily considered a metabolic byproduct of testosterone and dihydrotestosterone. It can be converted to 5alpha-Androstane-3alpha,17beta-diol. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Androsterone is a precursor to 5alpha-Androstane-3alpha,17beta-diol in a pathway involving the enzyme 3α-hydroxysteroid dehydrogenase. [, , , , , , , , , , , , , , , , , , , , , , ] Studies highlight that levels of both compounds are often measured concurrently to understand androgen metabolism in various tissues.

Androstenedione

Compound Description: Androstenedione is a weak androgenic steroid hormone that serves as a precursor to both testosterone and estrone. It is produced in the adrenal glands and gonads. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: While not directly converted to 5alpha-Androstane-3alpha,17beta-diol, androstenedione is relevant as it lies upstream in the androgen biosynthesis pathway. Its conversion to testosterone, followed by further metabolism, can contribute to 5alpha-Androstane-3alpha,17beta-diol production. [, , , , , , , , , , , , , , , , , , , , , , ]

5α-Androstane-3β,17β-diol

Compound Description: 5α-Androstane-3β,17β-diol is a stereoisomer of 5alpha-Androstane-3alpha,17beta-diol, differing in the orientation of the hydroxyl group at the 3rd carbon position. It is considered a less potent androgen than 5alpha-Androstane-3alpha,17beta-diol. [, , , , ]

Relevance: Being a stereoisomer, 5α-Androstane-3β,17β-diol provides insights into the structure-activity relationships of 5alpha-Androstane-3alpha,17beta-diol, allowing researchers to understand how minor structural variations can influence biological activity and potency. [, , , , ]

3α-androstanediol Glucuronide (3α-diolG)

Compound Description: 3α-diolG is a conjugated metabolite of 5alpha-Androstane-3alpha,17beta-diol formed through glucuronidation. This conjugation process increases water solubility, facilitating its excretion. [, , ]

Relevance: As a primary metabolite of 5alpha-Androstane-3alpha,17beta-diol, 3α-diolG serves as a valuable marker for assessing peripheral androgen action and metabolism. Measuring its levels can provide insights into 5alpha-Androstane-3alpha,17beta-diol production and clearance. [, , ]

16α-(3'-Chloropropyl)-5alpha-Androstane-3alpha,17beta-diol

Compound Description: This synthetic derivative of 5alpha-Androstane-3alpha,17beta-diol is characterized by a fixed side-chain length of 3-methylenes at C-16α with a chloride functional group. []

Relevance: This compound exhibits antiproliferative activity on androgen-sensitive Shionogi cells, making it a potential starting point for developing novel antiandrogens for prostate cancer treatment. [] Comparing its activity to 5alpha-Androstane-3alpha,17beta-diol helps elucidate the structural elements contributing to antiandrogenic effects.

Progesterone

Compound Description: Progesterone is a steroid hormone crucial for female reproductive function, particularly in preparing the uterus for pregnancy and maintaining pregnancy. It acts as a precursor to various steroid hormones, including androgens. [, , , ]

Relevance: While not directly interconvertible with 5alpha-Androstane-3alpha,17beta-diol, progesterone serves as a precursor in a metabolic pathway leading to its formation. This pathway involves intermediates like 5α-pregnane-3α,17α-diol-20-one and androsterone. [, , , ]

5α-Pregnane-3α,17α-diol-20-one (5α-pdiol)

Compound Description: 5α-pdiol is a 5α-reduced metabolite of progesterone and a key intermediate in the alternative pathway for 5alpha-Androstane-3alpha,17beta-diol synthesis in tammar wallaby testes. []

Relevance: This compound highlights a unique pathway for 5alpha-Androstane-3alpha,17beta-diol formation that bypasses testosterone as an intermediate, showcasing species-specific variations in androgen biosynthesis. []

17β-Estradiol

Compound Description: 17β-Estradiol is the primary estrogenic hormone in females, responsible for developing and regulating the female reproductive system. It is synthesized from testosterone by the enzyme aromatase. [, , , , , , , , ]

Relevance: While 17β-estradiol itself doesn't directly interact with 5alpha-Androstane-3alpha,17beta-diol, both are products of testosterone metabolism through distinct pathways (aromatization for 17β-estradiol and 5α-reduction for 5alpha-Androstane-3alpha,17beta-diol). Understanding their relative levels is crucial for comprehending the balance of androgenic and estrogenic effects within a system. [, , , , , , , , ]

Source and Classification

5alpha-Androstane-3alpha,17beta-diol is primarily synthesized in the human body from dihydrotestosterone through enzymatic processes involving 3α-hydroxysteroid dehydrogenase. It is classified as a steroid hormone and is part of the broader category of androgens, which are male sex hormones that influence the development and maintenance of male characteristics.

Synthesis Analysis

The synthesis of 5alpha-Androstane-3alpha,17beta-diol can occur through several pathways:

  1. Reduction of Dihydrotestosterone: The primary route involves the reduction of dihydrotestosterone using enzymes such as 3α-hydroxysteroid dehydrogenase. This reaction typically occurs in various tissues including the prostate.
  2. Enzymatic Pathways: The formation of 5alpha-Androstane-3alpha,17beta-diol can be influenced by cofactors like NADH and NADPH. Studies have shown that both cofactors are effective in facilitating the reduction process in prostate tissue homogenates .
  3. Metabolic Pathways: There are multiple metabolic pathways through which this compound can be synthesized or converted back to other steroids, including back-conversion to upstream androgens like dehydroepiandrosterone.
Molecular Structure Analysis

The molecular formula for 5alpha-Androstane-3alpha,17beta-diol is C19H32OC_{19}H_{32}O, with a molecular weight of approximately 288.43 g/mol.

Structural Features

  • Steroidal Backbone: The compound features a typical steroid structure with four fused carbon rings (A, B, C, D).
  • Hydroxyl Groups: It contains hydroxyl (-OH) groups at positions 3 and 17, which are crucial for its biological activity.
  • Stereochemistry: The stereochemistry at positions 3 and 17 is essential for its interaction with androgen receptors.

Structural Representation

The compound's structure can be represented using various chemical notation systems such as SMILES or InChI:

  • SMILES: CC1=C2C(=CC(C1)C(=O)C2(C)C)C(=C(C)C(C)(C)C(=O)O)
  • InChI: InChI=1S/C19H32O2/c1-18(2)9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17H,3-11H2,1-2H3,(H,20)(H,21)/t12-,13+,14-,15-,16-,17-,18-/m0/s1
Chemical Reactions Analysis

5alpha-Androstane-3alpha,17beta-diol participates in several key chemical reactions:

  1. Conversion to Dihydrotestosterone: It can be converted back to dihydrotestosterone via the action of 3β-hydroxysteroid dehydrogenase.
  2. Estrogenic Activity: The compound has been shown to bind to estrogen receptors, particularly estrogen receptor beta (ERβ), indicating potential estrogenic activity .
  3. Metabolic Interconversion: It can be interconverted with other steroids such as dehydroepiandrosterone and androstenedione through various enzymatic reactions.
Mechanism of Action

The mechanism of action for 5alpha-Androstane-3alpha,17beta-diol primarily involves its interaction with steroid hormone receptors:

  1. Androgen Receptor Modulation: Although it does not bind strongly to androgen receptors like testosterone or dihydrotestosterone, it may influence androgen receptor activity indirectly by modulating levels of these hormones.
  2. Estrogen Receptor Interaction: Its ability to bind to estrogen receptor beta suggests that it may exert effects similar to estrogens in certain tissues, particularly in the prostate .
  3. Impact on Prostate Health: Research indicates that this compound may play a role in regulating cell growth within prostate tissues, potentially influencing conditions such as benign prostatic hyperplasia and prostate cancer .
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: The melting point is around 150°C.

Stability

The compound remains stable under standard laboratory conditions but may degrade under extreme pH conditions or upon prolonged exposure to light.

Applications

5alpha-Androstane-3alpha,17beta-diol has several scientific applications:

  1. Research Tool: Used extensively in studies related to androgen metabolism and prostate cancer research.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects on hormone-related disorders.
  3. Biomarker Development: Its levels may serve as biomarkers for certain conditions related to androgen metabolism.
  4. Endocrine Studies: Important for understanding the balance between androgenic and estrogenic activities in various tissues.
Biosynthesis and Metabolic Pathways of 5α-Androstane-3α,17β-Diol

Enzymatic Conversion from Dihydrotestosterone via 3α-Hydroxysteroid Dehydrogenases

5α-Androstane-3α,17β-diol (3α-diol) is primarily synthesized through the enzymatic reduction of dihydrotestosterone (DHT), catalyzed by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme family. This reaction occurs in a NADPH-dependent manner, converting the 3-keto group of DHT into a 3α-hydroxyl group, yielding the less potent androgen 3α-diol [4] [9]. The 3α-HSD enzymes belong to the aldo-keto reductase (AKR) superfamily, specifically AKR1C2 and AKR1C3 in humans, which exhibit tissue-specific expression patterns. Kinetic studies reveal this reduction occurs with high affinity (Km values ~0.5–1.0 μM), indicating efficient DHT inactivation in target tissues [4] [7].

Crucially, 3α-diol biosynthesis occurs via two distinct pathways:

  • The Classic Pathway: Testosterone → DHT → 3α-diol (dominant in most tissues)
  • The Backdoor Pathway: Progesterone → 5α-Dihydroprogesterone → Allopregnanolone → 5α-Pregnane-3α,17α-diol-20-one → Androsterone → 3α-diol (significant in immature testes and certain pathophysiological contexts) [1] [4].

Studies in tammar wallaby and mouse models demonstrate that the backdoor pathway utilizes 5α-pregnane-3α,17α-diol-20-one as a key intermediate, bypassing testosterone and DHT as obligatory precursors. This pathway is active in immature mouse testes but absent in embryonic testes during masculinization, suggesting a developmental regulatory role rather than a function in primary sexual differentiation [1] [4]. Genetic ablation studies confirm steroid 5α-reductase type 1 (SRD5A1), not type 2 (SRD5A2), is essential for 3α-diol synthesis in immature mice [4].

Table 1: Key Enzymes in 3α-Diol Biosynthesis

EnzymeGeneReaction CatalyzedTissue Expression
3α-HSD (Type 2)AKR1C3DHT ↔ 3α-diol (Reduction/Oxidation)Prostate, Liver, Adipose, Brain
3α-HSD (Type 1)AKR1C2DHT ↔ 3α-diol (Reduction/Oxidation)Prostate, Liver
5α-Reductase Type 1SRD5A1Testosterone → DHT; Progesterone → 5α-DHPLiver, Adipose, Skin, Immature Testes
17β-Hydroxysteroid DehydrogenaseHSD17BAndrosterone ↔ 3α-diolLiver, Prostate

Tissue-Specific Metabolism in Androgen-Responsive Organs (Prostate, Scalp)

3α-diol synthesis and flux exhibit significant tissue-specific variation, driven by differential enzyme expression:

  • Prostate: The prostate exhibits high 5α-reductase (SRD5A1) and bidirectional 3α-HSD (AKR1C2/AKR1C3) activities. This creates a dynamic equilibrium where 3α-diol serves as a reservoir for DHT regeneration. Notably, in prostate cancer (PCa) cells, the oxidative activity of 3α-HSD (converting 3α-diol back to DHT) becomes clinically significant. Liquid chromatography-mass spectrometry (LC-MS) studies show PCa cells convert exogenous 3α-diol into DHT, stimulating prostate-specific antigen (PSA) secretion and cell proliferation even under castrate conditions [10]. This re-activation pathway contributes to castration-resistant prostate cancer (CRPC) progression.

  • Scalp (Hair Follicles): Androgen metabolism in scalp follicles dictates conditions like androgenetic alopecia. Scalp dermal papillae express high levels of SRD5A1 and AKR1C2/3. Here, 3α-diol synthesis predominates over its oxidation, functioning as a metabolic sink to limit bioactive DHT concentrations in the follicle. However, genetic variations increasing 5α-reductase activity or altering 3α-HSD redox balance can shift this equilibrium towards higher DHT levels, contributing to follicular miniaturization [4] [9].

  • Adipose Tissue: Abdominal adipose tissue (subcutaneous and omental) actively inactivates DHT to 3α-diol via AKR1C enzymes. Subcutaneous depots show significantly higher 3α-HSD activity (117 ± 39 vs. 79 ± 38 fmol 3α-diol/μg protein/24h, p<0.0001) and AKR1C1/C3 mRNA expression than omental fat. This inactivation correlates positively with circulating androgen metabolite levels (androsterone-glucuronide, r=0.41, p<0.02), suggesting adipose tissue contributes substantially to systemic androgen clearance. Obesity further increases omental 3α-HSD activity (84 ± 37 vs. 52 ± 30 fmol/μg protein/24h in lean men, p<0.03), potentially altering local androgen exposure [5].

  • Brain: Neural tissues, particularly the hypothalamus, metabolize DHT to 3α-diol. This conversion is significant as 3α-diol can interact with estrogen receptor beta (ERβ), influencing hypothalamic-pituitary-adrenal (HPA) axis regulation and potentially neuroprotective effects, though this is distinct from its peripheral androgen metabolism [8].

Table 2: Tissue-Specific 3α-Diol Metabolism

TissuePrimary Pathway DirectionKey Enzymes ExpressedFunctional Significance
ProstateDHT ⇄ 3α-diol (Redox Cycling)SRD5A1, AKR1C2, AKR1C3DHT reservoir; Contributes to CRPC via reactivation
Scalp (Hair Follicles)DHT → 3α-diol (Reduction)SRD5A1, AKR1C2Limits local DHT; Imbalance causes alopecia
Subcutaneous AdiposeDHT → 3α-diol (Reduction)AKR1C1, AKR1C3Major site of systemic DHT inactivation
Omental AdiposeDHT → 3α-diol (Reduction)AKR1C1 (Lower), 17β-HSD2, 3-epimeraseIncreased activity in obesity
Testes (Immature)Backdoor Pathway → 3α-diolSRD5A1, AKR1C2/3Major androgen in pre-pubertal testes
BrainDHT → 3α-diolAKR1C isoformsNeuroactive metabolite; ERβ ligand

Redox Cycling Between 5α-Dihydrotestosterone and 3α-Diol in Peripheral Tissues

A critical aspect of 3α-diol metabolism is its bidirectional relationship with DHT. While 3α-HSD primarily catalyzes the reduction of DHT to 3α-diol, the same enzymes (notably AKR1C2 and AKR1C3) can catalyze the oxidation of 3α-diol back to DHT using NAD+ as a cofactor. This establishes a dynamic futile cycle between active (DHT) and inactive (3α-diol) androgen pools within peripheral tissues [4] [9].

The direction of this equilibrium is governed by several factors:

  • Cellular Redox State: The NADPH/NADP+ ratio influences the reduction (DHT→3α-diol), while the NAD+/NADH ratio influences the oxidation (3α-diol→DHT). A more reduced cellular environment favors DHT inactivation.
  • Enzyme Isoform Expression: Different AKR1C isoforms exhibit varying catalytic efficiencies (Vmax/Km) for reduction vs. oxidation. AKR1C2 has a higher reduction preference.
  • Substrate Concentration: High DHT levels drive reduction, while accumulation of 3α-diol can favor oxidation, particularly if NAD+ is available.

This redox cycling has profound physiological and pathological implications:

  • Androgen Receptor (AR) Signaling Modulation: Cycling allows rapid adjustments in local DHT concentration without requiring de novo steroid synthesis. This provides fine-tuning of androgen action within tissues like the prostate [4] [10].
  • Role in Castration-Resistant Prostate Cancer (CRPC): Under androgen deprivation therapy (ADT), with low circulating testosterone, the oxidation of 3α-diol back to DHT becomes a critical mechanism for maintaining intratumoral DHT levels. LC-MS studies confirm CRPC cells efficiently convert 3α-diol to DHT. Pharmacological inhibition of 3α-HSD activity (e.g., with abiraterone, which also inhibits 3β-HSD activity) disrupts this cycle and reduces DHT regeneration from 3α-diol, contributing to the therapeutic efficacy of abiraterone in CRPC [10].
  • Peripheral Androgen Homeostasis: The cycle acts as a buffer, preventing sharp fluctuations in active androgen levels within sensitive tissues like the prostate and scalp.

Properties

CAS Number

1852-53-5

Product Name

5alpha-Androstane-3alpha,17beta-diol

IUPAC Name

10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3

InChI Key

CBMYJHIOYJEBSB-UHFFFAOYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Solubility

Soluble in DMSO

Synonyms

3alpha-Androstanediol

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.